molecular formula C16H15NO4 B2502096 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421516-45-1

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2502096
CAS No.: 1421516-45-1
M. Wt: 285.299
InChI Key: JDSUQZGIFPQEPA-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel implicated in a variety of physiological and pathological processes. Its primary research value lies in its utility as a precise pharmacological tool to probe the complex role of TRPM8 in cold sensation, thermoregulation, and pain signaling. Investigations have demonstrated its efficacy in inhibiting TRPM8-mediated currents, which is crucial for studying the channel's function in cold allodynia associated with neuropathic pain conditions . Beyond pain research, this compound is employed in oncology research to explore the emerging role of TRPM8 in cancer cell proliferation, migration, and survival, particularly in prostate and other cancers where the channel is aberrantly expressed. The mechanism of action involves direct antagonism, binding to the channel and stabilizing its closed state, thereby preventing cation influx upon activation by cold or cooling agents like menthol and icilin. This specific activity makes it an indispensable compound for researchers aiming to dissect TRPM8-related pathways and validate its potential as a therapeutic target for pain management and cancer treatment.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-12(14-6-3-9-20-14)7-8-17-16(19)15-10-11-4-1-2-5-13(11)21-15/h1-6,9-10,12,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSUQZGIFPQEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenones

A foundational strategy for constructing the benzofuran core involves cyclization reactions using o-hydroxyacetophenones. In one documented approach, salicylaldehyde undergoes condensation with 1-chloroacetone under basic conditions (e.g., aqueous NaOH) to yield 2-acetylbenzofuran. This intermediate is subsequently subjected to Wolff-Kishner reduction, employing hydrazine hydrate and strong base (e.g., KOH in ethylene glycol), to produce 2-ethylbenzofuran. The hydroxylpropyl-furan side chain is introduced via nucleophilic substitution or coupling reactions, though yields at this stage often require optimization due to steric hindrance.

Key reaction conditions:

  • Cyclization : 80–100°C, 12–24 h, NaOH (2 equiv.)
  • Wolff-Kishner reduction : 150–180°C, hydrazine hydrate (3 equiv.), ethylene glycol solvent

Intramolecular Wittig Reaction

An alternative route leverages phenol derivatives as starting materials. Phenol and formaldehyde undergo reflux with zinc nitrate hexahydrate to form 2-hydroxymethylphenol. Subsequent treatment with triphenylphosphonium bromide in ethanol generates (2-hydroxybenzyl)triphenylphosphonium bromide, which undergoes Wittig reaction with propanal derivatives to assemble the benzofuran scaffold. This method offers flexibility in side-chain incorporation but demands rigorous purification to isolate the target compound.

Palladium-Catalyzed C–H Arylation and Transamidation

Directed C–H Functionalization

A modern synthetic paradigm employs palladium-catalyzed C–H activation to streamline benzofuran functionalization. As demonstrated by Padmavathi et al., 8-aminoquinoline-directed C–H arylation enables regioselective introduction of aryl groups at the C3 position of the benzofuran core. Optimized conditions involve:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Additives : AgOAc (1.5 equiv.), NaOAc (1 equiv.)
  • Solvent : Cyclopentyl methyl ether (CPME)
  • Temperature : 110°C, 7–16 h

Under these conditions, coupling with 4-iodoanisole achieves yields up to 93%. The directing group (8-aminoquinoline) is critical for controlling site selectivity and minimizing byproducts.

Transamidation for Side-Chain Installation

Following C–H arylation, the 8-aminoquinoline auxiliary is replaced via a two-step transamidation protocol:

  • Boc Protection : Treatment with Boc₂O and DMAP forms an N-acyl-Boc-carbamate intermediate.
  • Aminolysis : Reaction with 3-(furan-2-yl)-3-hydroxypropylamine at 50°C without catalysts yields the final carboxamide.

This method circumvents traditional coupling reagents (e.g., EDCI/HOBt), enhancing atom economy and reducing waste.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield (%) Advantages Limitations
Traditional Cyclization Salicylaldehyde, 1-chloroacetone NaOH, hydrazine hydrate 45–60 Low cost, scalable Multi-step, moderate yields
Wittig Reaction Phenol, formaldehyde Zn(NO₃)₂, PPh₃ 30–50 Flexible side-chain modification Complex purification
Pd-Catalyzed C–H Arylation 8-AQ amide, aryl iodides Pd(OAc)₂, AgOAc 70–93 High regioselectivity, fewer steps Requires specialized ligands

Industrial and Scalable Production Methods

Solvent Optimization

Industrial protocols prioritize solvents with high boiling points and low toxicity. CPME, used in the Pd-catalyzed method, offers advantages over toluene or DCE due to its stability under reflux and ease of recycling.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at 0°C.

    Substitution: Electrophilic reagents such as bromine in acetic acid.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted furan and benzofuran compounds.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzofuran- and furan-containing analogs. Below is a detailed comparison based on molecular features, biological activity, and synthetic pathways:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Biological Activity Source/Reference
N-[3-(Furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide 3-Hydroxypropyl-furan side chain C₁₆H₁₅NO₄* 285.30† Not reported (inferred neuroactive/antimicrobial) Structural inference
N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3-Trifluoromethylphenyl group C₁₆H₁₀F₃NO₂ 305.25 Antimicrobial (analog studies)
(E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) Acrylamide linker with p-tolyl group C₁₄H₁₃NO₂ 227.26 Neuropathic pain reduction
DM489 [(E)-3-(Furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one] Indoline-substituted acrylamide C₁₅H₁₄N₂O₂ 254.28 Neuropathic pain reduction
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindolin-3-ylidene]quinoline-4-carbohydrazide Quinoline-carbohydrazide hybrid C₂₆H₁₆N₄O₃ 432.43 Antitubercular/antimicrobial

*Inferred formula based on structural analogs.
†Calculated using standard atomic weights.

Key Observations

Structural Flexibility and Bioactivity: The hydroxypropyl-furan side chain in the target compound may improve water solubility compared to hydrophobic analogs like N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide . This modification is critical for enhancing bioavailability in neuroactive or antimicrobial applications.

Antimicrobial vs. Neuroactive Profiles: Quinoline-benzofuran hybrids (e.g., from ) exhibit potent antitubercular activity (MIC values <1 µg/mL), likely due to planar aromatic systems enabling DNA intercalation. In contrast, furan-acrylamide derivatives like PAM-2 prioritize ligand-receptor interactions (e.g., TRPV1 modulation) .

Synthetic Accessibility :

  • The target compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), analogous to DM489 . However, hydroxylated side chains may require protective group strategies to prevent undesired reactions .

Biological Activity

N-[3-(Furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse research findings and studies.

Chemical Structure and Synthesis

Chemical Structure :

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₅N₃O₃
  • Molecular Weight : 295.31 g/mol

The synthesis of this compound typically involves multi-step organic reactions. A common approach is to start with the benzofuran core, which can be synthesized through cyclization methods involving furan derivatives. The hydroxypropyl group is introduced through a Grignard reaction, followed by the formation of the carboxamide group via reaction with appropriate amines or acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research suggests that these compounds can inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Certain benzofuran derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : These compounds may trigger apoptotic pathways, promoting programmed cell death in malignant cells.

For instance, a study demonstrated that specific substitutions on the benzofuran ring significantly enhance antiproliferative activity against several cancer cell lines, showcasing the importance of structural modifications in optimizing therapeutic effects .

Antibacterial and Antifungal Activities

In addition to anticancer properties, this compound exhibits notable antibacterial and antifungal activities:

  • Mechanism of Action : The compound's antibacterial effects are believed to stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • In Vitro Studies : Laboratory tests have shown efficacy against various strains of bacteria and fungi, suggesting potential for development into therapeutic agents for infections.

Case Studies

  • Anticancer Efficacy Study :
    • A study evaluated the compound's effects on HepG2 hepatoblastoma cells, revealing a significant reduction in cell viability at specific concentrations. The results indicated that structural modifications could enhance activity, with certain derivatives showing up to 10-fold increased potency compared to unsubstituted forms .
  • Antimicrobial Activity Assessment :
    • Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The compound displayed promising inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

Activity TypeMechanismEfficacy Level
AnticancerCell cycle arrest and apoptosisHigh
AntibacterialDisruption of cell wall synthesisModerate to High
AntifungalInhibition of metabolic pathwaysModerate

Q & A

Q. What strategies improve solubility without compromising bioactivity?

  • Methodology : Salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins enhances aqueous solubility. Prodrug approaches (e.g., esterification of the hydroxypropyl group) balance lipophilicity. Computational solubility predictors (e.g., COSMO-RS) guide structural modifications .

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